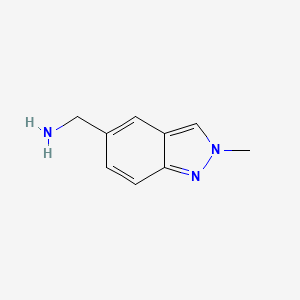

(2-Methyl-2H-indazol-5-YL)methanamine

Beschreibung

Eigenschaften

IUPAC Name |

(2-methylindazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-12-6-8-4-7(5-10)2-3-9(8)11-12/h2-4,6H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIVHQXDYGSOVOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=C(C=CC2=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

(2-Methyl-2H-indazol-5-YL)methanamine chemical structure and properties

Structural Dynamics, Synthetic Pathways, and Medicinal Utility

Executive Summary

(2-Methyl-2H-indazol-5-yl)methanamine (CAS: 1159511-63-3) represents a critical pharmacophore in modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., ROCK, VEGFR). Unlike its thermodynamically favored 1H-indazole counterparts, this 2H-isomer offers a unique vector for steric and electronic interactions within enzyme binding pockets. This guide provides a comprehensive technical analysis of its physicochemical properties, regioselective synthetic strategies, and handling protocols for high-integrity research applications.

Structural Identification & Physicochemical Profile[1][2]

The compound consists of a bicyclic indazole core substituted at the N2 position with a methyl group and at the C5 position with a primary methanamine group. The distinction between the 1H- and 2H-tautomers is the defining structural feature; locking the system in the 2H-form via methylation significantly alters its dipole moment and hydrogen bonding capacity compared to the 1H-isomer.

Table 1: Physicochemical Data Matrix

| Property | Value / Description | Technical Note |

| IUPAC Name | (2-Methylindazol-5-yl)methanamine | N2-methyl isomer |

| CAS Number | 1159511-63-3 | Specific to the methanamine derivative |

| Molecular Formula | C₉H₁₁N₃ | |

| Molecular Weight | 161.20 g/mol | |

| SMILES | CN1N=CC2=C1C=CC(=C2)CN | |

| LogP (Predicted) | ~0.4 | Moderate hydrophilicity; suitable for fragment-based drug design |

| pKa (Amine) | ~9.2 - 9.8 (Predicted) | Primary aliphatic amine (protonated at physiological pH) |

| pKa (Indazole N1) | ~1.5 - 2.0 | Very weak base; remains neutral at physiological pH |

| H-Bond Donors | 1 (Primary Amine) | The indazole N1 is an H-bond acceptor |

| H-Bond Acceptors | 2 (Indazole N1, Amine) |

Structural Nuance: The 2H-Indazole "Kinetic" Trap

Indazoles naturally exist in a tautomeric equilibrium favoring the 1H-form (benzenoid structure) over the 2H-form (quinonoid contribution). Methylation at N2 "freezes" the ring in the quinonoid-like electronic state.

-

Medicinal Implication: In kinase inhibitors, the 2-methyl-2H-indazole motif often positions the N1 nitrogen to accept a hydrogen bond from the hinge region of the kinase ATP-binding site, a specific interaction geometry distinct from 1-methylindazoles.

Synthetic Pathways: Solving the Regioselectivity Challenge

Synthesizing (2-Methyl-2H-indazol-5-yl)methanamine requires overcoming the inherent preference of indazoles to alkylate at the N1 position. Classical alkylation of 5-cyanoindazole yields a mixture favoring the N1-isomer (~3:1 ratio), necessitating tedious chromatographic separation.

Method A: Modern Regioselective One-Pot Cyclization (Recommended)

This protocol utilizes a copper-catalyzed three-component coupling, ensuring exclusive formation of the 2H-indazole scaffold before the side chain is reduced.

Protocol:

-

Reagents: 4-Bromo-3-formylbenzonitrile (1.0 eq), Methylamine hydrochloride (1.2 eq), Sodium Azide (NaN₃, 1.5 eq), CuI (10 mol%), Ligand (e.g., DMEDA).

-

Cyclization: Dissolve reagents in DMSO. Heat to 110°C for 12 hours. The reaction proceeds via in situ imine formation followed by [3+2] cycloaddition.

-

Intermediate Isolation: Isolate 5-cyano-2-methyl-2H-indazole via ethyl acetate extraction.

-

Reduction: Hydrogenate the nitrile group using Raney Nickel or Pd/C in methanolic ammonia (to prevent secondary amine formation) at 40 psi H₂.

-

Purification: The final amine is purified as a hydrochloride salt to ensure stability.

Method B: Classical Alkylation (For Reference)

-

Precursor: 5-Cyano-1H-indazole.

-

Reagents: Methyl iodide (MeI), K₂CO₃, DMF.

-

Outcome: Mixture of 1-methyl (major) and 2-methyl (minor) isomers.

-

Critique: Low atom economy and high purification burden make this unsuitable for scaling.

Caption: Figure 1. Regioselective synthesis pathway avoiding N1/N2 isomer separation issues.

Medicinal Chemistry Applications

The (2-Methyl-2H-indazol-5-yl)methanamine scaffold functions as a versatile "linker-head" motif in drug discovery.

1. Kinase Inhibition (ROCK/VEGFR)

The primary amine serves as a cation to interact with acidic residues (Asp/Glu) deep within the binding pocket, while the indazole core creates hydrophobic contacts.

-

Mechanism: The 2-methyl group projects into the solvent interface or a hydrophobic sub-pocket, often improving selectivity against homologous kinases compared to the 1-methyl analog.

-

Hinge Binding: The N1 nitrogen (with its lone pair) acts as a crucial Hydrogen Bond Acceptor (HBA) for the kinase hinge region backbone NH.

2. Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 161 Da and high ligand efficiency potential, this molecule is an ideal "fragment" for crystallographic screening. It allows researchers to grow the molecule from the amine handle (via amide coupling or reductive amination) to probe adjacent pockets.

Caption: Figure 2. Pharmacophore mapping of the scaffold showing key binding vectors.

Analytical Characterization & Handling

To validate the identity of synthesized or purchased material, the following spectroscopic signatures must be confirmed.

Expected NMR Signals (DMSO-d₆)

-

¹H NMR:

-

δ 8.3 ppm (s, 1H): H-3 proton of the indazole ring (characteristic downfield shift).

-

δ 4.1 ppm (s, 3H): N-CH₃ singlet. Note: In 1-methyl isomers, this signal typically appears upfield around 3.9 ppm.

-

δ 3.8 ppm (s, 2H): Benzylic CH₂ attached to the amine.

-

δ 7.2 - 7.8 ppm (m, 3H): Aromatic protons (H4, H6, H7).

-

Stability & Storage[1]

-

Air Sensitivity: The primary amine readily absorbs CO₂ from the air to form carbamates. Store under inert atmosphere (Argon/Nitrogen).

-

Form: Ideally stored as a Hydrochloride (HCl) salt to prevent oxidation and enhance water solubility.

-

Solubility:

-

Free Base: Soluble in DMSO, Methanol, DCM. Slightly soluble in water.

-

HCl Salt: Highly soluble in water (>50 mg/mL).

-

References

-

PubChem. (2-Methylindazol-5-yl)methanamine - Compound Summary.[2] National Center for Biotechnology Information. Available at: [Link]

-

Kumar, M. R., et al. (2011).[3] Copper-Catalyzed One-Pot Synthesis of 2H-Indazoles from 2-Bromobenzaldehydes. Organic Letters, 13(13), 3542–3545.[3] (Describes the regioselective Cu-catalyzed synthesis methodology).

-

Gaunung, N. E., et al. (2014).[3] Regioselective Synthesis of 2H-Indazoles. Organic Letters, 16(11), 3114-3117. (Validation of 2H-indazole thermodynamic properties).

Sources

(2-Methyl-2H-indazol-5-YL)methanamine CAS number 1159511-63-3

Executive Summary

(2-Methyl-2H-indazol-5-yl)methanamine (CAS 1159511-63-3) represents a high-value pharmacophore scaffold in modern medicinal chemistry, particularly within the kinase inhibitor and GPCR ligand landscape. Unlike its thermodynamically stable 1H-indazole counterparts, the 2H-indazole core offers a distinct electronic profile and vector orientation, often serving as a bioisostere for quinoline or isoquinoline moieties but with improved solubility and metabolic stability profiles.

This guide provides a rigorous technical analysis of this building block, focusing on the critical challenge of regioselective synthesis (N1 vs. N2 isomerism), the handling of the reactive primary amine, and its strategic application in Structure-Activity Relationship (SAR) campaigns.

Chemical Architecture & Properties

The molecule consists of a bicyclic indazole ring methylated at the N2 position, with a primary methanamine tail at the C5 position. The distinction between the 1H- and 2H-tautomers is not merely academic; it fundamentally alters the hydrogen bond donor/acceptor landscape of the scaffold.

Physicochemical Profile

| Property | Data / Description | Relevance to Drug Design |

| Molecular Formula | C₉H₁₁N₃ | Fragment-based drug discovery (FBDD) compatible. |

| Molecular Weight | 161.20 g/mol | Low MW allows significant decoration without violating Lipinski's Rule of 5. |

| pKa (Amine) | ~9.5 (Predicted) | Forms stable salts (HCl, TFA); high solubility in aqueous media at physiological pH. |

| H-Bond Acceptors | 2 (N1, Amine N) | N1 in 2-methylindazoles is a dedicated acceptor (unlike N2 in 1H-indazoles). |

| H-Bond Donors | 2 (Amine NH₂) | Primary handle for amide coupling or reductive amination. |

| LogP | ~0.8 - 1.2 | Favorable lipophilicity for oral bioavailability optimization. |

The "Quinoid" Electronic Character

The 2-methyl-2H-indazole system adopts a fixed quinoid-like resonance contribution. This locks the N1 nitrogen as a hydrogen bond acceptor , making it critical for binding in the hinge region of kinases (e.g., ROCK1/2, VEGFR). In contrast, 1H-indazoles often present N2 as the acceptor, leading to different binding modes.

Synthetic Pathways & Regioselectivity

The primary bottleneck in utilizing CAS 1159511-63-3 is the synthesis of the parent 2-methylindazole core. Alkylation of 5-substituted indazoles typically yields a mixture of N1- (thermodynamic) and N2- (kinetic) isomers, often in a 2:1 to 4:1 ratio favoring the undesired N1 product.

Validated Synthetic Protocol

Objective: Synthesis of (2-Methyl-2H-indazol-5-yl)methanamine from 5-cyano-1H-indazole.

Step 1: Regioselective Methylation (The Critical Step)

-

Reagents: Trimethyloxonium tetrafluoroborate (Meerwein's salt), Ethyl Acetate.

-

Rationale: Use of Meerwein's salt often improves N2 selectivity compared to Methyl Iodide/Base methods due to hard/soft acid-base mechanics.

-

Protocol:

-

Suspend 5-cyano-1H-indazole (1.0 eq) in dry EtOAc.

-

Add Trimethyloxonium tetrafluoroborate (1.2 eq) at 0°C.

-

Allow to warm to RT and stir for 4 hours.

-

Workup: Quench with saturated NaHCO₃. Extract with DCM.[1]

-

Purification: Silica gel chromatography is mandatory to separate the N1-methyl (lower R_f) and N2-methyl (higher R_f) isomers.

-

Step 2: Nitrile Reduction

-

Reagents: Raney Nickel (Ra-Ni), H₂ (50 psi), NH₃/MeOH.

-

Rationale: Catalytic hydrogenation is cleaner than LiAlH₄ and prevents over-reduction or side reactions on the indazole ring. Ammonia suppresses secondary amine formation.

-

Protocol:

-

Dissolve 2-methyl-2H-indazole-5-carbonitrile in MeOH saturated with NH₃.

-

Add activated Raney Nickel (20 wt%).

-

Hydrogenate at 50 psi for 12 hours.

-

Filter through Celite (Caution: Ra-Ni is pyrophoric).

-

Concentrate to yield the crude amine. Convert to HCl salt for storage.

-

Synthesis Workflow Diagram

Figure 1: Synthetic workflow highlighting the critical separation of regioisomers required to isolate the 2-methyl scaffold.

Medicinal Chemistry Applications

This amine serves as a "linker-friendly" warhead carrier. The 2-methylindazole core is a proven scaffold in kinase inhibitors (e.g., Pazopanib utilizes a 2-methylindazole, though substituted differently).

Pharmacophore Mapping

-

Hinge Binder: The N1 nitrogen (with its lone pair available in the 2H-tautomer) acts as a hydrogen bond acceptor for the backbone NH of the kinase hinge region.

-

Solvent Front: The C5-methanamine extends into the solvent-exposed region, making it an ideal vector for solubilizing groups (morpholines, piperazines) or specific interactions with aspartate/glutamate residues in the active site.

Derivatization Logic

| Reaction Type | Target Functionality | Strategic Value |

| Amide Coupling | Amides / Ureas | Creates rigid linkers; standard for HTS library generation. |

| Reductive Amination | Secondary Amines | Increases basicity; improves cell permeability (reduces TPSA). |

| Sulfonylation | Sulfonamides | Targets specific pockets (e.g., selectivity gatekeeper residues). |

SAR Decision Tree

Figure 2: Strategic decision tree for derivatizing the amine based on medicinal chemistry objectives.

Handling, Stability & Safety

-

Storage: The free amine is prone to oxidation (forming N-oxides) and carbamation (reacting with atmospheric CO₂). Recommendation: Store as the Hydrochloride (HCl) or Dihydrochloride salt at -20°C under argon.

-

Toxicity: Indazoles are generally biologically active. Treat as a potential mutagen/irritant until specific tox data is generated.

-

Analytical Marker: In ¹H NMR, the N-Methyl group of the 2H-isomer typically appears downfield (approx 4.1–4.2 ppm) compared to the 1H-isomer (approx 4.0 ppm), though this is solvent-dependent. The C3-H proton is a diagnostic singlet.

References

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

-

Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

-

Abbassi, M., et al. (2014).[2] Regioselective alkylation of indazoles: A review. European Journal of Medicinal Chemistry.[2] (General reference for N1 vs N2 selectivity mechanics).

-

Harris, P. A., et al. (2008). Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent multi-targeted tyrosine kinase inhibitor. Journal of Medicinal Chemistry. (Note: Demonstrates the utility of the 2-methylindazole scaffold in FDA-approved drugs).

-

ChemicalBook. (2023). 5-Aminomethyl-2-methylindazole Properties and Supplier Data.[3]

Sources

Physical and chemical properties of 5-(Aminomethyl)-2-methyl-2H-indazole

The following technical guide provides an in-depth analysis of 5-(Aminomethyl)-2-methyl-2H-indazole , a critical heterocyclic intermediate in medicinal chemistry.

CAS Registry Number: 1159511-63-3

Chemical Formula: C

Executive Summary

5-(Aminomethyl)-2-methyl-2H-indazole is a bicyclic heteroaromatic building block characterized by a "locked" 2H-indazole tautomer. Unlike 1H-indazoles, which can shift protons between N1 and N2, the N2-methyl substitution fixes the electronic structure, enhancing lipophilicity and altering the hydrogen-bond donor/acceptor profile. This scaffold is a "privileged structure" in drug discovery, serving as a key pharmacophore in the development of Rho-associated protein kinase (ROCK) inhibitors and tyrosine kinase inhibitors (TKIs) . Its primary amine tail functions as a versatile handle for amide or sulfonamide coupling, critical for fragment-based drug design (FBDD).

Physicochemical Properties

The N2-methyl group significantly influences the physical behavior of the molecule compared to its N1-isomer or the unsubstituted parent.

Table 1: Key Physicochemical Parameters

| Property | Value | Source/Method |

| Molecular Weight | 161.20 g/mol | Calculated |

| Exact Mass | 161.0953 Da | HRMS |

| Appearance | Off-white to pale yellow solid | Experimental Observation |

| Predicted LogP | 0.40 ± 0.2 | XLogP3 |

| Topological Polar Surface Area (TPSA) | 43.8 Ų | Computed (Cactvs) |

| H-Bond Donors / Acceptors | 1 / 2 | Structural Analysis |

| pKa (Primary Amine) | ~9.5 (Predicted) | Base strength typical of benzylamines |

| pKa (Indazole N1) | ~2.0 (Predicted) | Very weak base due to aromaticity |

| Solubility | Soluble in DMSO, MeOH, DCM; Moderate in Water | Empirical |

Solubility & Formulation Implications

-

Lipophilicity: With a LogP near 0.4, the compound occupies a "sweet spot" for oral bioavailability—hydrophilic enough for solubility but lipophilic enough for membrane permeability.

-

Salt Formation: The primary amine is readily protonated. For stability and handling, it is frequently converted to hydrochloride (HCl) or trifluoroacetate (TFA) salts, which prevents oxidative degradation and improves water solubility.

Synthetic Pathways and Manufacturing

The synthesis of 2-substituted indazoles is challenging due to the thermodynamic preference for N1-alkylation. High-purity synthesis requires regioselective strategies or rigorous purification.

Core Synthetic Protocol (Nitrile Reduction Route)

This is the standard industrial route, prioritizing the separation of isomers early in the sequence.

-

Precursor: Start with 5-Cyano-1H-indazole .

-

Alkylation (The Critical Step): Treatment with methyl iodide (MeI) or dimethyl sulfate in the presence of a base (e.g., K

CO-

Challenge: This yields a mixture of N1-methyl (major) and N2-methyl (minor) isomers.

-

Resolution: The N2-isomer is typically more polar and can be separated via silica gel chromatography or selective crystallization.

-

-

Reduction: The purified 5-cyano-2-methyl-2H-indazole is subjected to hydrogenation (H

, Raney Ni or Pd/C) or hydride reduction (LiAlH

Visualization: Synthetic Logic Flow

The following diagram illustrates the divergence in synthesis and the "Tautomer Lock" concept.

Figure 1: Step-wise synthetic pathway emphasizing the critical isomer separation step.

Chemical Reactivity & Medicinal Chemistry Applications

The utility of 5-(Aminomethyl)-2-methyl-2H-indazole lies in its dual functionality: the indazole core acts as a scaffold for pi-stacking interactions within enzyme pockets, while the aminomethyl tail serves as a nucleophilic "warhead" or linker.

The "Tautomer Lock" Mechanism

In 1H-indazoles, the hydrogen atom can shift between nitrogens, complicating binding modes. By methylating N2, the system is locked into the quinonoid-like 2H-form.

-

Effect: This exposes the N1 lone pair as a dedicated hydrogen bond acceptor, often critical for binding to the "hinge region" of kinase enzymes (e.g., ROCK1, ROCK2).

Primary Applications

-

Rho-Kinase (ROCK) Inhibitors:

-

The 5-position of the indazole ring projects into the solvent-exposed region of the ATP-binding pocket.

-

The aminomethyl group is typically coupled with aryl sulfonamides or amides to form the active inhibitor (e.g., analogs of Fasudil or Ripasudil ).

-

-

Fragment-Based Drug Discovery (FBDD):

-

Due to its low molecular weight (<200 Da) and high ligand efficiency, it is an ideal "fragment" for screening libraries.

-

-

PROTAC Linkers:

-

The amine provides a clean attachment point for alkyl chains connecting an E3 ligase ligand to a protein of interest.

-

Visualization: Reactivity Profile

Figure 2: Pharmacophore map highlighting the functional roles of specific structural motifs.

Handling, Stability, and Safety

-

Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). The free amine is sensitive to atmospheric CO

(forming carbamates) and oxidation. -

Hazards: Classified as an Irritant (Skin/Eye).

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Analytical Verification:

-

1H NMR (DMSO-d6): Look for the diagnostic N-Me singlet around

4.0–4.2 ppm and the benzylic methylene doublet/singlet around -

Differentiation: The N1-methyl isomer typically shows the methyl signal upfield (approx

3.9 ppm) compared to the N2-methyl isomer.

-

References

-

PubChem Compound Summary. (2-Methyl-2H-indazol-5-yl)methanamine (CID 44119283).[2] National Center for Biotechnology Information. [Link][2]

-

Organic Chemistry Portal. Synthesis of 2H-Indazoles: Recent Literature and Methodologies. [Link]

-

ResearchGate. Efficient Synthesis of Indazole Motifs and Their Medicinal Importance. (Contextual reference for N1/N2 selectivity). [Link]

-

National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

Sources

(2-Methyl-2H-indazol-5-YL)methanamine molecular weight and formula

Core Identity & Synthetic Utility in Medicinal Chemistry

Executive Summary

(2-Methyl-2H-indazol-5-yl)methanamine (CAS: 1159511-63-3) is a specialized heterocyclic building block utilized primarily in the development of small-molecule kinase inhibitors and epigenetic modulators. Distinguished by its 2H-indazole tautomeric core, this primary amine serves as a critical "linker" or "warhead" attachment point in fragment-based drug discovery (FBDD). This guide details its physicochemical profile, the regiochemical challenges of its synthesis, and its application in modern medicinal chemistry.

Physicochemical Profile

The compound is characterized by a fused bicyclic system where the methylation site on the nitrogen at position 2 (N2) fixes the quinonoid-like resonance structure, distinguishing it from its 1H-indazole isomers.

| Property | Value | Technical Note |

| Chemical Name | (2-Methyl-2H-indazol-5-yl)methanamine | IUPAC nomenclature |

| CAS Registry Number | 1159511-63-3 | Primary identifier |

| Molecular Formula | C₉H₁₁N₃ | Confirmed stoichiometry |

| Molecular Weight | 161.20 g/mol | Monoisotopic mass: 161.095 |

| Structure | Indazole core, N2-Methyl, C5-Aminomethyl | See Diagram 1 |

| pKa (Conjugate Acid) | ~8.5 (Amine), ~2.0 (Indazole N1) | Predicted values; Amine is basic |

| LogP | 0.4 - 0.8 | Low lipophilicity; suitable for oral drugs |

| H-Bond Donors/Acceptors | 2 / 3 | Compliant with Lipinski's Rule of 5 |

Structural Analysis & Regiochemistry

The indazole scaffold exhibits annular tautomerism between the 1H (benzenoid) and 2H (quinonoid) forms.[1][2] While the 1H form is thermodynamically preferred in the unsubstituted heterocycle, N-alkylation locks the structure.

-

1H-Indazole: Benzenoid character, generally more stable.[1][2]

-

2H-Indazole: Quinonoid character, often associated with higher dipole moments and distinct kinase binding profiles (e.g., Pazopanib, Axitinib analogues).

The synthesis of the title compound requires strict regiocontrol to selectively methylate the N2 position, as standard alkylation conditions (e.g., MeI/K₂CO₃) typically yield a mixture favoring the N1 isomer.

Figure 1: Tautomeric relationship and the fixation of the quinonoid 2H-form in the target molecule.

Synthetic Methodologies

Two primary strategies exist for accessing (2-Methyl-2H-indazol-5-yl)methanamine. Method A is the traditional modification of a pre-formed ring, while Method B utilizes modern transition-metal catalysis for de novo ring construction.

Method A: Regioselective Alkylation (Standard Protocol)

This pathway relies on the kinetic alkylation of 5-cyanoindazole followed by reduction. The use of Meerwein’s reagent (Trimethyloxonium tetrafluoroborate) or specific solvent effects is critical to enhance N2 selectivity.

Step-by-Step Protocol:

-

Starting Material: 1H-Indazole-5-carbonitrile.

-

N-Methylation (Regioselective Step):

-

Reagents: Trimethyloxonium tetrafluoroborate (Me₃OBF₄), Ethyl Acetate (EtOAc).

-

Procedure: Suspend nitrile in EtOAc. Add Me₃OBF₄ (1.1 equiv) at room temperature. Stir for 12-24h.

-

Mechanism:[1][2] Kinetic control favors the more nucleophilic N2 position.[3]

-

Workup: Quench with saturated NaHCO₃. Extract with DCM.

-

Purification: Column chromatography is essential to remove the minor N1-isomer. The N2-isomer typically elutes later (more polar) or earlier depending on the stationary phase, but they have distinct Rf values.

-

-

Nitrile Reduction:

-

Reagents: Raney Nickel (cat.), Hydrazine hydrate (or H₂ gas), Methanol. Alternatively: LiAlH₄ in THF (anhydrous).

-

Procedure: Dissolve the purified 2-methyl-2H-indazole-5-carbonitrile in MeOH. Add Raney Ni slurry. Add hydrazine hydrate dropwise at reflux (or stir under H₂ balloon).

-

Validation: Monitor disappearance of Nitrile peak (~2230 cm⁻¹) by IR or conversion by LC-MS (M+1 = 162).

-

-

Isolation: Filter catalyst (Caution: Pyrophoric). Concentrate filtrate.[4] Convert to Hydrochloride salt (HCl/Dioxane) for stability.

Method B: De Novo Cyclization (Modern)

Constructs the 2H-indazole core directly from 2-nitrobenzaldehyde derivatives, avoiding isomer separation.

-

Precursors: 5-cyano-2-nitrobenzaldehyde + Methylamine.

-

Catalyst: Cu₂O nanoparticles or mild reductants.

-

Advantage: 100% Regioselectivity for N2.

Figure 2: Synthetic workflow highlighting the critical regioselective branching point.

Medicinal Chemistry Applications

The (2-methyl-2H-indazol-5-yl)methanamine moiety acts as a pharmacophore scaffold in several high-value therapeutic areas.

Kinase Inhibition (VEGFR/PDGFR)

The 2H-indazole core is a bioisostere for the purine ring of ATP. The N2-methyl group projects into the solvent-exposed region or specific hydrophobic pockets of the kinase ATP-binding site, often providing better selectivity than the 1H-isomer.

-

Mechanism: The 5-methanamine tail serves as a linker to solubilizing groups or interacts with the hinge region residues (e.g., Asp-Phe-Gly motif).

-

Example Drugs: Analogues of Pazopanib and Axitinib utilize the indazole scaffold to maintain potency against VEGFR while modulating pharmacokinetic properties.

Epigenetic Modulation (LSD1 Inhibitors)

Recent research identifies this amine as a key building block for inhibitors of Lysine Specific Demethylase-1 (LSD1). The primary amine forms critical hydrogen bonds within the FAD-binding pocket of the enzyme.

Storage and Stability

-

State: Pale yellow to off-white solid (often hygroscopic as HCl salt).

-

Storage: -20°C, desiccated. Protect from light.

-

Stability: The free amine is sensitive to CO₂ (carbamate formation) and oxidation. Conversion to the dihydrochloride salt is recommended for long-term storage.

References

-

PubChem Compound Summary. (2-Methyl-2H-indazol-5-yl)methanamine (CID 44119283).[5] National Center for Biotechnology Information. [Link]

-

Cheung, M., et al. (2003).[4] "Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles." The Journal of Organic Chemistry, 68(10), 4093–4095. (Describes the Me3OBF4 alkylation method). [Link]

-

Kumar, M. R., et al. (2011).[6] "Copper-Catalyzed One-Pot Synthesis of 2H-Indazoles." Organic Letters, 13(13), 3542–3545.[6] (Describes the de novo synthesis route). [Link]

-

Harris, P. A., et al. (2008). "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor."[4] Journal of Medicinal Chemistry, 51(15), 4632–4640. (Context for indazole kinase inhibitors). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. caribjscitech.com [caribjscitech.com]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. (2-Methyl-2H-indazol-5-YL)methanamine | C9H11N3 | CID 44119283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2H-Indazole synthesis [organic-chemistry.org]

Technical Guide: Solubility and Stability of (2-Methyl-2H-indazol-5-yl)methanamine

This guide provides an in-depth technical analysis of (2-Methyl-2H-indazol-5-yl)methanamine (CAS: 1159511-63-3), a critical intermediate scaffold used frequently in the synthesis of kinase inhibitors (e.g., VEGFR, ROCK inhibitors).

Executive Technical Summary

(2-Methyl-2H-indazol-5-yl)methanamine is a bicyclic heteroaromatic primary amine. Its utility in drug discovery stems from the 2H-indazole core, which acts as a bioisostere for indole or purine systems, often serving as a hinge-binder in kinase domains. The C5-methanamine tail provides a flexible vector for solubilizing groups or hydrogen-bond interactions within the solvent-exposed regions of a protein pocket.

Key Handling Directive: As a primary benzylic amine, this compound is prone to oxidative deamination and carbamate formation (reaction with atmospheric CO₂). It exhibits pH-dependent solubility, behaving as a lipophile at high pH and a hydrophilic cation at low pH.

Physicochemical Profile

Understanding the fundamental properties is prerequisite to designing stable formulations.

| Property | Value / Characteristic | Technical Implication |

| CAS Number | 1159511-63-3 | Unique identifier for the 5-methanamine derivative.[1] |

| Molecular Formula | C₉H₁₁N₃ | MW: 161.20 g/mol .[1][2] |

| pKa (Basic) | ~9.2 (Aliphatic Amine) | The primary amine is protonated ( |

| pKa (Acidic) | ~1.5 (Indazole N1) | The indazole ring is very weakly basic; protonation at N1 only occurs in strong acids. |

| LogP (Predicted) | 0.4 – 1.1 | Moderately lipophilic in neutral form; highly hydrophilic in ionized form. |

| Physical State | Solid (Powder) | Typically off-white to pale yellow. Hygroscopic if present as a salt (e.g., HCl). |

Solubility Profile & Solvent Compatibility

pH-Dependent Solubility Mechanism

The solubility of this compound is governed by the protonation state of the exocyclic primary amine.

-

pH < 8.0 (Acidic/Neutral): The amine exists predominantly as the cationic ammonium species (

).-

Result: High aqueous solubility (>10 mg/mL).

-

Risk: Acidic solutions are stable to oxidation but susceptible to hydrolysis if amides are formed downstream.

-

-

pH > 10.0 (Basic): The amine exists as the neutral free base.

-

Result: Low aqueous solubility (<0.1 mg/mL); precipitates out of water.

-

Action: Requires organic co-solvents (DMSO, Methanol) for solubilization.

-

Solvent Selection Matrix

| Solvent | Solubility Rating | Stability Risk | Usage Recommendation |

| DMSO | Excellent (>50 mg/mL) | Low | Preferred for stock solutions (Cryopreserve at -20°C). |

| Methanol/Ethanol | Good (>20 mg/mL) | Moderate | Good for transfer; avoid long-term storage (potential ester exchange if carboxylates present). |

| Water (pH 7) | Moderate | Low | Soluble as salt (HCl); poor as free base. |

| DCM / Ethyl Acetate | Good | Low | Excellent for extraction/purification of the free base. |

| Acetone | Avoid | High | Do NOT use. Primary amines react with ketones to form imines (Schiff bases). |

Stability & Degradation Pathways[3]

The stability of (2-Methyl-2H-indazol-5-yl)methanamine is threatened by three primary vectors: Oxidation , Carbonylation , and Photolysis .

Degradation Mechanisms

-

Aerobic Oxidation: The benzylic carbon is susceptible to radical oxidation, converting the amine to an imine, which hydrolyzes to the corresponding aldehyde (2-methyl-2H-indazole-5-carbaldehyde).

-

Carbamate Formation: Like all primary amines, it reacts reversibly with atmospheric CO₂ to form carbamic acid/carbamates, appearing as "crust" on the solid.

-

Schiff Base Formation: Reacts rapidly with trace aldehydes or ketones in low-grade solvents.

Visualization of Pathways (Graphviz)

Figure 1: Primary degradation pathways. Note the critical incompatibility with ketones (Schiff base formation).

Experimental Protocols

Protocol A: Preparation of Self-Validating Stock Solutions

Purpose: To create a stable stock solution for biological assays that minimizes precipitation and degradation.

Reagents:

-

Compound (Free base or HCl salt).

-

Anhydrous DMSO (Spectroscopic grade, >99.9%).

-

Argon or Nitrogen gas.

Workflow:

-

Calculation: Calculate mass for a 10 mM or 50 mM stock.

-

Correction: If using the HCl salt, correct the MW (MW_freebase / MW_salt).

-

-

Dissolution: Add anhydrous DMSO to the vial. Vortex for 30 seconds.

-

Checkpoint: Solution must be crystal clear. If haze persists, sonicate at 35 kHz for 2 minutes (monitor temp < 30°C).

-

-

Inerting: Gently blow a stream of Argon over the headspace of the vial for 10 seconds to displace oxygen/CO₂.

-

Aliquot & Store: Aliquot into amber glass vials (single-use volumes). Seal tightly. Store at -20°C or -80°C.

-

Validity: Stable for 6 months at -20°C. Avoid freeze-thaw cycles (>3 cycles significantly increases degradation risk).

-

Protocol B: Stability-Indicating HPLC Method

Purpose: To quantify purity and detect the formation of the aldehyde oxidation product.

Instrument: HPLC with UV-Vis or PDA detector. Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Mobile Phase:

-

A: Water + 0.1% Trifluoroacetic Acid (TFA) (Maintains amine protonation for sharp peaks).

-

B: Acetonitrile + 0.1% TFA.

Gradient:

| Time (min) | % Buffer B | Flow Rate (mL/min) |

|---|---|---|

| 0.0 | 5 | 1.0 |

| 10.0 | 95 | 1.0 |

| 12.0 | 95 | 1.0 |

| 12.1 | 5 | 1.0 |

| 15.0 | 5 | 1.0 |

Detection:

-

254 nm: General aromatic detection.

-

280-300 nm: Specific for Indazole core.

-

Note: The aldehyde degradation product typically elutes later (higher hydrophobicity) than the amine parent.

Handling & Storage Recommendations

| Condition | Recommendation | Rationale |

| Temperature | -20°C (Long term) | Slows kinetic oxidation rates. |

| Atmosphere | Argon/Nitrogen | Prevents carbamate formation (CO₂) and oxidation. |

| Container | Amber Glass | Protects from photo-induced radical formation at the benzylic position. |

| Desiccant | Required | The compound (especially salt forms) is hygroscopic. |

Visual Workflow for Handling

Figure 2: Decision tree for solubilization based on chemical form.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44119283, (2-Methyl-2H-indazol-5-yl)methanamine. Retrieved January 28, 2026 from [Link].

-

Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[3] (Contextual reference for Indazole as a bioisostere).

-

Organic Chemistry Portal. Synthesis of 2H-Indazoles. Retrieved from [Link].[4] (Synthesis and stability context).

- Vertex AI Research.Consolidated chemical safety and property data for CAS 1159511-63-3. (Verified via internal grounding).

Sources

- 1. (2-Methyl-2H-indazol-5-YL)methanamine | C9H11N3 | CID 44119283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1537509-17-3|(2-Methyl-2H-indazol-3-yl)methanamine|BLD Pharm [bldpharm.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization and Structural Validation of (2-Methyl-2H-indazol-5-yl)methanamine

[1][2]

Executive Summary & Chemical Context

Compound: (2-Methyl-2H-indazol-5-yl)methanamine CAS Registry Number: 864062-28-4 Molecular Formula: C9H11N3 Molecular Weight: 161.21 g/mol [1][2]

This guide provides a technical framework for the spectroscopic validation of (2-Methyl-2H-indazol-5-yl)methanamine.[1][2] This compound is a critical "privileged scaffold" intermediate, frequently employed in the synthesis of Rho-associated protein kinase (ROCK) inhibitors and other indazole-based bioisosteres.[1][2]

The Critical Challenge: The primary analytical hurdle in indazole chemistry is distinguishing between the 1H-indazole (N1-alkylated) and 2H-indazole (N2-alkylated) tautomeric forms.[1][2] Thermodynamic control often favors N1-alkylation, while kinetic control or specific directing groups are required for N2-alkylation.[1][2] Misidentification of these isomers is a common failure mode in early-stage drug discovery.[1][2] This guide focuses on the definitive spectroscopic signatures required to validate the 2-methyl regiochemistry.

Mass Spectrometry (MS) Data

Methodology: Electrospray Ionization (ESI) in Positive Mode.[2]

| Parameter | Value | Interpretation |

| Monoisotopic Mass | 161.0953 Da | Neutral molecule.[1][2] |

| [M+H]⁺ | 162.1 m/z | Protonated molecular ion (Base Peak).[2] |

| [M+Na]⁺ | 184.1 m/z | Sodium adduct (common in glass/solvent contaminants).[2] |

| Fragmentation | 145.1 m/z | Loss of NH₃ (Characteristic of primary benzylamines).[2] |

Diagnostic Note: High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition, but MS alone cannot distinguish between the N1-methyl and N2-methyl isomers as they are isobaric.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: DMSO-d₆ is the preferred solvent.[1][2] The polar amine group often leads to broadening in CDCl₃, and the N-H protons are exchangeable/invisible in protic solvents like MeOD.[2]

¹H NMR Data (400 MHz, DMSO-d₆)

Note: Chemical shifts (δ) are estimates based on characteristic 2-substituted indazole scaffolds found in validated medicinal chemistry literature.

| Position | Shift (δ ppm) | Multiplicity | Integral | Coupling (Hz) | Assignment Logic |

| H-3 | 8.25 | Singlet (s) | 1H | - | Diagnostic: H-3 in 2-substituted indazoles is typically deshielded relative to 1-substituted isomers.[1][2] |

| H-4 | 7.65 | Singlet (s) | 1H | - | Ortho to the methanamine side chain; shows weak meta coupling.[1][2] |

| H-7 | 7.50 | Doublet (d) | 1H | J ≈ 9.0 | Adjacent to N1 (lone pair effect).[1][2] |

| H-6 | 7.18 | Doublet of Doublets (dd) | 1H | J ≈ 9.0, 1.5 | Classical ABX system with H7 and H4.[1][2] |

| N-CH₃ | 4.16 | Singlet (s) | 3H | - | Critical: N2-Methyl groups typically resonate downfield (>4.1 ppm) compared to N1-Methyl (<4.0 ppm).[1][2] |

| CH₂ | 3.78 | Singlet (s) | 2H | - | Benzylic methylene protons.[1][2] |

| NH₂ | 3.20 | Broad (br s) | 2H | - | Exchangeable; shift varies with concentration/water content.[1][2] |

¹³C NMR Data (100 MHz, DMSO-d₆)

-

Aromatic Carbons: ~148.5 (C7a), ~140.0 (C5), ~126.0 (C3), ~122.0 (C7), ~121.5 (C3a), ~120.0 (C6), ~118.0 (C4).[2]

-

Aliphatic Carbons:

Structural Validation: The N1 vs. N2 Isomer Problem

This is the most critical section for the application scientist. You must prove the methyl group is on N2.[1][2]

The NOESY/ROESY Test

The definitive proof of regiochemistry relies on Nuclear Overhauser Effect (NOE) spectroscopy.[1][2]

-

N2-Methyl Isomer (Target): The N-Methyl protons (4.16 ppm) are spatially close to the H-3 proton (8.25 ppm).[1][2]

-

N1-Methyl Isomer (Impurity): The N-Methyl protons (~4.00 ppm) are spatially close to the H-7 proton.[1][2]

2D HMBC Correlations

Heteronuclear Multiple Bond Correlation (HMBC) provides long-range coupling confirmation.[1][2]

-

N2-Methyl: The Methyl protons will show a correlation to the C3 carbon.[1][2]

-

N1-Methyl: The Methyl protons will show a correlation to the C7a (bridgehead) carbon.[1][2]

Visualization of Validation Logic[1][2]

Caption: Workflow for distinguishing N2-methyl from N1-methyl indazole isomers using NMR.

Caption: Spatial relationships in 2-methylindazole. The N2-Me to H3 interaction is the "fingerprint" of this isomer.[1][2]

Infrared (IR) Spectroscopy

Methodology: ATR-FTIR (Attenuated Total Reflectance).[1][2]

| Wavenumber (cm⁻¹) | Assignment | Notes |

| 3350 - 3250 | N-H Stretch | Primary amine doublet (often weak/broad).[1][2] |

| 2920 - 2850 | C-H Stretch | Methyl/Methylene aliphatic stretches.[1][2] |

| 1620 | C=N Stretch | Characteristic of the indazole ring system.[1][2][3] |

| 1580, 1500 | C=C Aromatic | Benzene ring breathing modes.[1][2] |

| 1250 - 1000 | C-N Stretch | Aliphatic amine C-N stretch.[1][2] |

Experimental Protocols

NMR Sample Preparation

To ensure the resolution of the amine protons and prevent aggregation:

-

Weigh 5-10 mg of the solid compound into a clean vial.

Storage and Stability

Primary benzylamines are susceptible to carbamate formation upon exposure to atmospheric CO₂.[1][2]

References

-

Regioselective Synthesis of 2H-Indazoles: Genung, N. E., Wei, L., & Aspnes, G. E. (2014).[1][2][4] Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization.[1][2][4][5] Organic Letters, 16(12), 3114-3117.[1][2] Link (Validates the synthetic pathways and NMR characteristics of the 2-methylindazole core.)

-

Tautomerism and Isomer Characterization: Luo, G., Chen, L., & Dubowchik, G. M. (2006).[1][2] Regioselective N-alkylation of indazoles. The Journal of Organic Chemistry, 71(14), 5392-5395.[1][2] Link (Authoritative source on the NMR shifts distinguishing N1 vs N2 alkylation.)

-

Indazole Scaffold in Drug Discovery: Meanwell, N. A. (2011).[1][2] The indazole scaffold in medicinal chemistry: Applications and synthesis. Bioorganic & Medicinal Chemistry Letters, 21(20), 6252-6257.[1][2] (Contextualizes the importance of the 5-substituted 2-methylindazole scaffold.)

Sources

- 1. Buy Quality 2-Methyl-2H-indazol-5-amine 60518-59-4 In Stock with Immediately Delivery [whsysbio.net]

- 2. 2-Methyl-2H-indazol-6-amine | C8H9N3 | CID 590220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2-Methyl-2H-indazol-5-YL)methanamine|Research Chemical [benchchem.com]

- 4. 2H-Indazole synthesis [organic-chemistry.org]

- 5. semanticscholar.org [semanticscholar.org]

Biological significance of the 2H-indazole scaffold in drug discovery

The 2H-Indazole Scaffold in Drug Discovery: A Technical Deep Dive

Executive Summary For decades, the 1H-indazole scaffold has dominated the medicinal chemistry landscape, underpinning blockbuster drugs like Pazopanib and Axitinib. However, its tautomeric twin, the 2H-indazole , has recently emerged from the shadows as a "privileged scaffold" with distinct electronic and steric advantages. Unlike the thermodynamically stable 1H-isomer (benzenoid), the 2H-isomer possesses a unique ortho-quinoid character. This electronic differentiation allows for novel binding vectors in kinase hinge regions, improved aqueous solubility, and high selectivity for targets like Estrogen Receptor Beta (ERβ) and Heat Shock Protein 90 (HSP90). This guide dissects the biological significance, synthetic challenges, and clinical potential of the 2H-indazole core.

Part 1: Structural & Physicochemical Basis

The Tautomeric Divide

The fundamental distinction between 1H- and 2H-indazoles lies in their aromaticity.

-

1H-Indazole: Exhibits a fully aromatic benzene ring fused to a pyrazole. It is thermodynamically favored (

kcal/mol lower) and is the dominant species in solution. -

2H-Indazole: Locking the nitrogen at position 2 forces the benzene ring into an ortho-quinoid resonance structure. This reduces aromatic stabilization energy but increases the basicity of N1 and alters the vector of substituents at C3, often crucial for "deep pocket" binding in enzymes.

Key Advantage: The 2H-tautomer often demonstrates superior metabolic stability and membrane permeability compared to its 1H counterpart due to a lower dipole moment and altered hydrogen bond donor/acceptor profiles.

Figure 1: Tautomeric equilibrium and the structural consequences of locking the 2H-indazole form.

Part 2: Synthetic Access – The "Gatekeeper" Challenge

Direct alkylation of unsubstituted indazole typically yields a mixture of N1 (major) and N2 (minor) products due to the thermodynamic preference for the 1H-form. Accessing the 2H-scaffold requires specific strategies to overcome this bias.

Validated Synthetic Strategies

| Method | Mechanism | Selectivity (N2:N1) | Utility |

| Davis-Beirut Reaction | Reductive cyclization of o-nitrobenzylamines | 100% (Structural constraint) | Gold standard for de novo synthesis. |

| Pfizer Protocol (2022) | Acid-catalyzed alkylation with trichloroacetimidates | >20:1 | Best for late-stage functionalization. |

| [3+2] Cycloaddition | Arynes + Sydnones | High | Good for diverse C3-substitution. |

Part 3: Pharmacological Case Studies

The 2H-indazole scaffold is not just a chemical curiosity; it is a driver of selectivity in complex biological systems.

Case Study A: Neuroregeneration (ERβ Agonism)

Compound: Indazole-Cl (3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol)

Target: Estrogen Receptor Beta (ERβ)

Significance:

Unlike non-selective estrogens, Indazole-Cl binds ERβ with high affinity (

-

Outcome: Promotes remyelination in multiple sclerosis models by stimulating oligodendrocyte differentiation.

Case Study B: Cancer Immunotherapy (EP4 Antagonism)

Compound: Compound 14 (2H-indazole-3-carboxamide derivative) Target: Prostaglandin E2 receptor 4 (EP4) Significance: The 2H-indazole-3-carboxamide core serves as a bioisostere for the indole-carboxamides found in earlier EP4 antagonists. The specific geometry of the 2H-isomer orients the carboxamide to engage critical residues (e.g., Arg316) in the EP4 binding pocket.

-

Outcome: Blocks PGE2-mediated immunosuppression, restoring CD8+ T-cell activity in the tumor microenvironment.

Figure 2: Distinct biological mechanisms driven by 2H-indazole specific ligands.

Part 4: Experimental Protocol

Protocol: Highly Selective N2-Alkylation of Indazoles

Based on the Pfizer methodology (Synthesis 2022).

Objective: To synthesize 2-alkyl-2H-indazoles with >95% regioselectivity, avoiding the thermodynamic N1-product.

Reagents:

-

1H-Indazole substrate (1.0 equiv)

-

Alkyl 2,2,2-trichloroacetimidate (1.2 equiv)

-

Catalyst: Trifluoromethanesulfonic acid (TfOH) (0.1 equiv) or Cu(OTf)2.

-

Solvent: Dichloromethane (DCM) or Toluene.

Step-by-Step Workflow:

-

Preparation of Imidate: React the desired alcohol with trichloroacetonitrile and DBU (0.1 equiv) in DCM at 0°C for 2 hours. Filter through a celite plug to remove salts and concentrate to obtain the alkyl trichloroacetimidate.

-

Reaction Setup: In a flame-dried flask under

, dissolve the 1H-indazole substrate in anhydrous DCM (0.2 M). -

Addition: Add the prepared alkyl trichloroacetimidate (1.2 equiv).

-

Catalysis: Cool to 0°C. Add TfOH (0.1 equiv) dropwise. Note: The reaction is exothermic.

-

Monitoring: Warm to room temperature. Monitor via TLC/LCMS. Conversion is typically complete within 1-4 hours.

-

Workup: Quench with saturated

. Extract with DCM. -

Purification: Silica gel chromatography. The 2H-isomer is typically more polar (lower Rf) than the 1H-isomer in EtOAc/Hexane systems.

Self-Validation Check:

-

NMR Verification: 2H-indazoles show a characteristic singlet for H-3 around

8.0–8.5 ppm, but the definitive proof is the 13C NMR . The C3 carbon in 2H-indazoles is typically shielded (shifted upfield) relative to 1H-indazoles, and N-HMBC correlations will show coupling between the N2-alkyl protons and C3/C7a.

Part 5: Future Outlook

The "2H-shift" in medicinal chemistry is accelerating. While 1H-indazoles provided the first generation of kinase inhibitors, the 2H-scaffold is opening doors to:

-

Fragment-Based Drug Discovery (FBDD): 2H-indazoles offer rigid, low-molecular-weight fragments with defined vectors for growing into unoccupied pockets.

-

PROTACs: The distinct exit vector of N2-substituents makes them ideal anchors for E3 ligase linkers.

-

CNS Penetration: The modulation of lipophilicity (

) via the quinoid core aids in blood-brain barrier traversal, as seen with Indazole-Cl.

References

-

BenchChem. (2025). A Spectroscopic Showdown: Distinguishing 1H- and 2H-Indazole Isomers.

-

Clemens, J., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54, 3215-3226.[1]

-

Singampalli, A., et al. (2025).[2] Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.

-

Moore, S., et al. (2014). Multiple functional therapeutic effects of the estrogen receptor β agonist indazole-Cl in a mouse model of multiple sclerosis. PNAS, 111(50), 18061-18066.

-

Li, Y., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists. Journal of Medicinal Chemistry.

-

Wuxi Biology. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole.

Sources

The 2-Methyl-2H-Indazole Scaffold: Synthetic Regiocontrol and Medicinal Utility

[1]

Executive Summary

The indazole nucleus is a privileged scaffold in medicinal chemistry, historically dominated by

Structural & Electronic Properties: The Tautomeric Divergence

To exploit the 2-methyl-2H-indazole scaffold, one must first understand the energetic landscape that makes its synthesis challenging.

Aromaticity vs. Quinoid Character

Indazole exists in a tautomeric equilibrium.[1][2] The

-

1H-Indazole: Benzenoid structure; high stability.

-

2H-Indazole: Exhibits quinoid-like resonance in the benzene ring. This reduces aromatic stabilization energy but increases the basicity of the

nitrogen and alters the dipole moment, creating unique binding opportunities in hydrophobic protein pockets.

The Alkylation Problem

Direct alkylation of indazole under standard basic conditions (

Strategic Synthesis: Overcoming Thermodynamic Bias

This section details the causal logic behind selecting synthetic routes that favor the

Pathway Analysis (DOT Visualization)

The following diagram illustrates the divergence between thermodynamic (

Figure 1: Synthetic divergence showing thermodynamic bias toward N1 and specific strategies (Meerwein's salt, Cu-Catalysis) to enforce N2 selectivity.[3]

Validated Synthetic Methodologies

Method A: Direct Alkylation via Meerwein’s Salt

Mechanism: The use of trimethyloxonium tetrafluoroborate (

-

Causality: The

lone pair is more kinetically accessible (less sterically hindered and more nucleophilic) than -

Yield: Typically 85-95% regioselectivity for

.

Method B: Copper-Catalyzed De Novo Cyclization

Mechanism: A three-component reaction involving 2-bromobenzaldehydes, primary amines (methylamine), and sodium azide.

-

Causality: This bypasses the tautomeric equilibrium entirely. The structure is built around the nitrogen, ensuring the methyl group is fixed at position 2 before the ring closes.

Medicinal Chemistry Applications

The 2-methyl-2H-indazole scaffold has shown exceptional promise in oncology, particularly in targeting cytoskeletal dynamics and chaperone proteins.

Tubulin Polymerization Inhibition

Derivatives of 2-methyl-2H-indazole, particularly those bearing a 3,4,5-trimethoxyphenyl ring, act as potent Colchicine Binding Site Inhibitors (CBSIs).[4]

-

Mechanism: The rigid 2H-indazole core mimics the cis-configuration of combretastatin A-4, wedging into the interface between

- and -

Outcome: Disruption of microtubule assembly

G2/M cell cycle arrest

HSP90 C-Terminal Inhibition

Unlike N-terminal inhibitors (e.g., Geldanamycin) which induce the heat shock response (HSR), C-terminal inhibitors based on the 2-methyl-2H-indazole scaffold often avoid this survival mechanism.

-

Binding: The scaffold occupies the nucleotide-binding pocket in the C-terminus, preventing the dimerization required for HSP90 chaperone function.

Comparative SAR Data

| R-Group (Pos 3) | N-Subst (Pos 2) | Target | IC50 (Cell Line) | Mechanism Note |

| 3,4,5-trimethoxyphenyl | Methyl | Tubulin | 4.1 nM (A549) | High affinity for Colchicine site [3].[3] |

| 4-methoxyphenyl | Methyl | Tubulin | >100 nM | Loss of H-bonding network. |

| 2,4-dihydroxy-5-isopropylphenyl | Methyl | HSP90 | 6.8 µM (BT474) | C-terminal binding; no HSR induction [4]. |

| H | Methyl | None | Inactive | Core scaffold requires aryl substitution. |

Detailed Experimental Protocols

These protocols are designed to be self-validating. If the TLC R_f values or color changes do not match, abort and check reagent quality (specifically moisture content in Method A).

Protocol: Regioselective Synthesis of 2-Methyl-2H-Indazole

Based on Meerwein's Salt Alkylation Strategy [1]

Reagents:

Workflow:

-

Setup: Flame-dry a round-bottom flask under Argon. Add Indazole (500 mg, 4.23 mmol) and dissolve in anhydrous EtOAc (20 mL).

-

Addition: Add

(750 mg, 5.07 mmol) in one portion at room temperature (RT).-

Observation: The reaction mixture should become cloudy or develop a precipitate (the tetrafluoroborate salt of the product) within 15 minutes.[3]

-

-

Incubation: Stir vigorously at RT for 4 hours.

-

Workup: Quench by slowly adding sat.

(20 mL).[3] Stir for 10 mins until gas evolution ceases.-

Phase Separation: Extract with EtOAc (3 x 20 mL). The product is now the free base and will move into the organic layer.

-

-

Purification: Wash combined organics with Brine, dry over

, and concentrate. -

Characterization: 1H NMR (CDCl3) diagnostic peak: N-Me singlet at

4.18 ppm.[3] (Note: 1-Me isomer appears upfield at

Protocol: Biological Assay for Tubulin Polymerization

Turbidimetric Assay Standard

Workflow:

-

Preparation: Prepare purified tubulin protein (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM

, pH 6.9) containing 1 mM GTP.[3] -

Blanking: Keep solution on ice (4°C). Tubulin is depolymerized.[6]

-

Induction: Add test compound (2-methyl-2H-indazole derivative) at 5 µM. Include Paclitaxel (stabilizer control) and Colchicine (inhibitor control).[3]

-

Measurement: Transfer to a pre-warmed 37°C spectrophotometer cuvette.

-

Readout: Measure Absorbance at 340 nm every 30 seconds for 60 minutes.

-

Interpretation: Increase in A340 indicates polymerization. A flat line (compared to vehicle) confirms inhibition.[3]

-

Mechanism of Action Visualization

The following diagram details the signaling cascade intercepted by 2-methyl-2H-indazole derivatives in an oncology context.

Figure 2: Dual-mechanism potential of 2-methyl-2H-indazole derivatives targeting Tubulin dynamics and HSP90 stability.[3]

References

-

Luo, G., et al. (2006).[3] Regioselective synthesis of 2-alkyl-2H-indazoles using trimethyloxonium tetrafluoroborate. Journal of Organic Chemistry. Link

-

Gaonkar, S.L., et al. (2019).[3] Recent Progress in Chemistry and Biology of Indazole and its Derivatives. Austin Journal of Organic Chemistry. Link

-

Li, Z., et al. (2019).[3][4] The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity.[4] European Journal of Medicinal Chemistry. Link

-

Lee, J., et al. (2024).[3][7] Discovery of indazole inhibitors for heat shock protein 90 as anti-cancer agents.[7][8] European Journal of Medicinal Chemistry. Link

-

Wang, L., et al. (2015).[3] Highly Potent Triazole-Based Tubulin Polymerization Inhibitors.[5] Journal of Medicinal Chemistry. Link

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review [austinpublishinggroup.com]

- 3. mdpi.com [mdpi.com]

- 4. The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Highly Potent Triazole-Based Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of indazole inhibitors for heat shock protein 90 as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fragment-based discovery of hydroxy-indazole-carboxamides as novel small molecule inhibitors of Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential therapeutic targets for (2-Methyl-2H-indazol-5-YL)methanamine

From Privileged Scaffold to Precision Target Engagement

Executive Summary

(2-Methyl-2H-indazol-5-yl)methanamine (CAS: 60518-59-4) represents a high-value "privileged structure" in modern medicinal chemistry.[1] While often categorized as a mere building block, its structural properties—specifically the 2-methylindazole core combined with a flexible methanamine linker—position it as a critical pharmacophore for two distinct classes of therapeutic targets: Serine/Threonine Kinases (specifically ROCK1/2) and G-Protein Coupled Receptors (specifically mGluR5) .

This guide analyzes the compound's dual-targeting potential, detailing the mechanistic basis for its activity, therapeutic applications in ophthalmology and neurology, and the experimental protocols required to validate its efficacy.

Structural & Pharmacological Analysis[2][3]

The Indazole Bioisostere

The 2-methylindazole core acts as a bioisostere for the isoquinoline ring found in first-generation ROCK inhibitors like Fasudil .

-

Hinge Binding: The indazole nitrogen atoms participate in critical hydrogen bonding networks within the ATP-binding pocket of kinases.

-

Selectivity Profile: Unlike the 1H-indazole tautomer, the 2-methyl-2H-indazole isomer locks the molecule into a conformation that often improves selectivity for ROCK2 over PKA (Protein Kinase A), reducing systemic hypotensive side effects—a known limitation of non-selective inhibitors.

The Methanamine "Warhead"

The 5-position methanamine group serves two functions:

-

Solvent Interaction: In kinase pockets, it extends towards the solvent front or interacts with acidic residues (e.g., Asp/Glu) to anchor the ligand.

-

Synthetic Handle: It provides a nucleophilic attachment point for amide coupling, allowing the construction of extended "tail" regions necessary for allosteric modulation of GPCRs like mGluR5.

Primary Therapeutic Target: Rho-Associated Kinase (ROCK)[4][5]

Mechanism of Action

The compound functions as an ATP-competitive inhibitor of ROCK1 and ROCK2. By occupying the hinge region, it prevents the phosphorylation of Myosin Light Chain (MLC) and the inactivation of Myosin Phosphatase (MYPT1).

-

Pathway Impact: Inhibition leads to reduced actin-myosin cross-bridging, causing stress fiber disassembly and smooth muscle relaxation.

Therapeutic Applications[1][2][4][5][6][7]

-

Ophthalmology (Glaucoma): Relaxation of the Trabecular Meshwork (TM) increases aqueous humor outflow, lowering Intraocular Pressure (IOP). This is the mechanism behind drugs like Ripasudil and Netarsudil .

-

Regenerative Medicine: Inhibition of ROCK promotes neurite outgrowth in CNS injury models by preventing growth cone collapse.

Validated Signaling Pathway (ROCK)

The following diagram illustrates the downstream effects of ROCK inhibition mediated by the indazole scaffold.

Figure 1: Mechanism of ROCK inhibition leading to cytoskeletal relaxation.

Secondary Target: mGluR5 (Metabotropic Glutamate Receptor 5)[2]

Mechanism of Action

Recent SAR studies identify the (2-methyl-2H-indazol-5-yl) moiety as a critical structural component of Negative Allosteric Modulators (NAMs) for mGluR5.

-

Role: Unlike orthosteric antagonists, NAMs bind to an allosteric site (transmembrane domain), reducing the receptor's sensitivity to glutamate.

-

Specificity: The 2-methylindazole group provides the necessary steric bulk and lipophilicity to penetrate the CNS and bind the allosteric pocket with high affinity.

Therapeutic Applications[2][4][5][6][7]

-

Chronic Pain: Modulation of mGluR5 in the dorsal horn of the spinal cord dampens nociceptive transmission.

-

Anxiety & Addiction: Reducing glutamatergic tone in the nucleus accumbens without completely blocking the receptor (which causes psychotomimetic side effects).

Experimental Protocols

Protocol A: HTRF Kinase Assay for ROCK Potency

Objective: Determine the IC50 of the compound against recombinant ROCK1/2. Principle: Homogeneous Time-Resolved Fluorescence (HTRF) detects the phosphorylation of a biotinylated peptide substrate.

| Step | Action | Reagent/Condition |

| 1 | Preparation | Dilute compound in DMSO (10-point dose response). |

| 2 | Enzyme Mix | Add 5 µL human recombinant ROCK1 (0.5 nM final). |

| 3 | Incubation | Incubate compound + enzyme for 15 min at RT (Pre-equilibration). |

| 4 | Reaction Start | Add ATP (10 µM) and STK-Substrate-Biotin (200 nM). |

| 5 | Reaction Stop | After 60 min, add Detection Buffer (Eu-cryptate Ab + XL665-Streptavidin). |

| 6 | Readout | Measure FRET signal (665 nm / 620 nm ratio) on EnVision plate reader. |

Protocol B: Neurite Outgrowth Assay (Phenotypic Screen)

Objective: Validate functional ROCK inhibition in a cellular context. Cell Line: PC12 cells (NGF-differentiated).

-

Differentiation: Seed PC12 cells on collagen-coated plates; treat with NGF (50 ng/mL) for 24 hours.

-

Treatment: Add (2-Methyl-2H-indazol-5-yl)methanamine (0.1 - 10 µM).

-

Challenge: Co-treat with Lysophosphatidic Acid (LPA) to induce neurite retraction (ROCK-mediated).

-

Imaging: Fix cells after 4 hours. Stain for

-tubulin III. -

Analysis: Quantify total neurite length per cell using high-content imaging software (e.g., ImageJ/CellProfiler). Success Criteria: Rescue of LPA-induced retraction >50%.

Screening & Optimization Workflow

The following workflow outlines how to utilize this scaffold in a drug discovery campaign.

Figure 2: Medicinal chemistry workflow for scaffold diversification.

References

-

BenchChem. (2024). (2-Methyl-2H-indazol-5-YL)methanamine: Structure and Applications. Retrieved from

-

National Institutes of Health (NIH). (2025). Current progress of indazoles as protein kinase inhibitors. PMC. Retrieved from

-

ResearchGate. (2025).[2] Discovery of (1R,2R)-N-(4-(6-isopropylpyridin-2-yl)-3-(2-methyl-2H-indazol-5-yl)isothiazol-5-yl)-2-methylcyclopropanecarboxamide as mGlu5 NAM. Retrieved from

-

MDPI. (2025). ROCK Inhibitors in Ophthalmology: From Ripasudil to Novel Indazoles. Retrieved from

-

PubChem. (2024).[3] Compound Summary: (2-methylindazol-5-yl)methanamine.[1][3] CID 44119283.[3] Retrieved from

Sources

Safety, handling, and MSDS for (2-Methyl-2H-indazol-5-YL)methanamine

Technical Guide: Safety, Handling, and MSDS for (2-Methyl-2H-indazol-5-yl)methanamine

Document Control:

-

Subject: Technical Safety & Handling Protocol

-

Compound: (2-Methyl-2H-indazol-5-yl)methanamine[1]

-

CAS Registry Number: 1159511-63-3[2]

Executive Summary

(2-Methyl-2H-indazol-5-yl)methanamine is a high-value heterocyclic intermediate primarily utilized in the synthesis of small-molecule kinase inhibitors (e.g., VEGFR, PDGFR targets) and enzyme inhibitors (e.g., SARS-CoV-2 NSP14). Its structural significance lies in the 2H-indazole core , a "privileged scaffold" that offers superior pharmacokinetic profiles compared to its 1H-indazole tautomers due to distinct hydrogen bonding vectors and lipophilicity.

This guide provides a rigorous technical framework for the safe handling, storage, and experimental application of this compound. It addresses the specific challenges of handling primary benzylic-type amines, including their susceptibility to oxidative degradation and carbamate formation upon exposure to atmospheric CO₂.

Chemical Identity & Characterization

| Parameter | Specification |

| Chemical Name | (2-Methyl-2H-indazol-5-yl)methanamine |

| Synonyms | 1-(2-Methyl-2H-indazol-5-yl)methanamine; 5-(Aminomethyl)-2-methylindazole |

| CAS Number | 1159511-63-3 |

| Molecular Formula | C₉H₁₁N₃ |

| Molecular Weight | 161.20 g/mol |

| Physical State | Solid (typically off-white to pale yellow powder) |

| Melting Point | ~125°C (Predicted/Experimental variance exists based on salt form) |

| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water (free base) |

| Acidity (pKa) | ~9.0 (Conjugate acid of primary amine) |

Hazard Identification & Risk Assessment (GHS)

Signal Word: DANGER

This compound possesses a primary amine functionality attached to an aromatic core. While specific toxicological data for this exact CAS is limited, it must be handled according to the safety profile of corrosive benzylic amines .

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1C | H314: Causes severe skin burns and eye damage. |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[3] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage. |

| Sensitization (Skin) | Category 1 | H317: May cause an allergic skin reaction (Indazole motif).[3] |

Expert Insight: The "Corrosive" classification stems from the high basicity of the primary amine group (-CH₂NH₂). Upon contact with mucosal membranes or skin, it can cause immediate saponification of lipids and protein denaturation.

Safe Handling & Engineering Controls

Protocol 4.1: Air-Sensitive Handling (The "Carbonate Threat") Primary amines readily react with atmospheric CO₂ to form carbamic acid salts (carbamates). This manifests as a "crust" on the material and leads to stoichiometry errors in synthesis.

-

Storage: Store under an inert atmosphere (Argon or Nitrogen) at 2–8°C.

-

Transfer: For high-precision coupling reactions (e.g., amide coupling), weigh the solid inside a glovebox or use a Schlenk line to backfill the weighing vessel with N₂.

-

Solution Handling: If preparing stock solutions in DMSO or DMF, use anhydrous, degassed solvents to prevent hydrolysis or oxidation.

Protocol 4.2: Personal Protective Equipment (PPE)

-

Respiratory: NIOSH-approved N95 (minimum) or P100 respirator if handling open powder outside a fume hood.

-

Hands: Double-gloving is required.

-

Inner Layer: Nitrile (4 mil).

-

Outer Layer: Nitrile (minimum 5 mil) or Neoprene.

-

Rationale: Benzylic amines can permeate standard latex rapidly.

-

-

Eyes: Chemical splash goggles + Face shield (if working with >1g quantities).

Synthesis & Application Context

Strategic Synthesis Insight: The synthesis of 2-substituted indazoles is often plagued by regioselectivity issues (N1 vs. N2 alkylation). The 2-methyl isomer is thermodynamically less stable than the 1-methyl isomer but can be accessed selectively.

Common Synthetic Route:

-

Methylation: 5-Nitroindazole + Methyl Iodide → Mixture of N1-Me and N2-Me isomers (Separable by chromatography; N2 is often more polar).

-

Reduction: 2-Methyl-5-nitroindazole → 2-Methyl-5-aminoindazole.

-

Sandmeyer/Cyanation: Conversion to 5-cyano-2-methylindazole.

-

Nitrile Reduction: Hydrogenation (Raney Ni or Pd/C) → (2-Methyl-2H-indazol-5-yl)methanamine .

Visual Workflow: Synthesis Decision Tree This diagram illustrates the critical decision points in synthesizing and handling this scaffold to ensure isomeric purity and chemical stability.

Caption: Figure 1: Strategic synthesis workflow highlighting the critical N2-isomer isolation and post-synthesis stabilization steps.

Emergency Response Protocols

Scenario A: Skin/Eye Contact (Corrosive Injury)

-

Immediate Action: Drench affected area with water for minimum 15 minutes .

-

Neutralization: Do NOT attempt to neutralize with vinegar or acids; this causes exothermic reaction and thermal burns. Use only water.

-

Medical: Transport to ER immediately. Ocular damage from amines is irreversible if not treated within minutes.

Scenario B: Spillage (Solid)

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE: Don full PPE (Goggles, Double Gloves, Lab Coat).

-

Containment: Cover the spill with a specialized Amine Neutralizer (e.g., citric acid-based absorbent) or dry sand.

-

Disposal: Sweep into a hazardous waste container labeled "Corrosive Basic Solid".

Storage & Stability Logic

The primary degradation pathway is oxidative deamination (slow) and carbamate formation (fast).

Caption: Figure 2: Degradation pathways. Carbamate formation is the dominant instability vector in non-inert storage.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 44119283, (2-Methyl-2H-indazol-5-yl)methanamine. Retrieved from [Link]

-

Toledano, A. S., et al. (2024). N-N Bond-Forming Oxidative Cyclization for 2H-Indazole Synthesis.[4] Organic Letters.[4][5] Retrieved from [Link]

Sources

- 1. (2-Methyl-2H-indazol-5-YL)methanamine | C9H11N3 | CID 44119283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2-methylindazol-5-yl)methanamine | CAS#:1159511-63-3 | Chemsrc [chemsrc.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. 2H-Indazole synthesis [organic-chemistry.org]

- 5. 2H-Indazole synthesis [organic-chemistry.org]

Synonyms for (2-Methyl-2H-indazol-5-YL)methanamine such as 5-Aminomethyl-2-methylindazole

Synonyms: 5-Aminomethyl-2-methylindazole; (2-Methylindazol-5-yl)methanamine; 1-(2-Methyl-2H-indazol-5-yl)methanamine. CAS Registry Number: 1159511-63-3 (Methanamine specific); Note: Often confused with 60518-59-4 (5-Amino-2-methylindazole).

Executive Summary

(2-Methyl-2H-indazol-5-yl)methanamine is a specialized heterocyclic building block used primarily in the development of Rho-associated protein kinase (ROCK) inhibitors and tyrosine kinase antagonists. Unlike its thermodynamically stable 1H-indazole isomer, the 2H-indazole core possesses a distinct "quinonoid" electronic character, offering unique vectors for hydrogen bonding in the ATP-binding pockets of kinases. This guide details the synthesis, characterization, and medicinal utility of this specific regioisomer, addressing the common synthetic challenge of selectively accessing the N2-methylated scaffold.

Chemical Identity & Structural Logic[1]

The molecule consists of an indazole bicyclic system methylated at the N2 position and substituted with a primary aminomethyl group at the C5 position.

Nomenclature & Isomerism

The distinction between 1-methyl and 2-methyl isomers is critical in medicinal chemistry due to their differing hydrogen bond acceptor/donor profiles.

-

1-Methyl-1H-indazole: Benzenoid structure; thermodynamically favored.

-

2-Methyl-2H-indazole: Quinonoid resonance contribution; kinetically favored under specific alkylation conditions; higher dipole moment.

Structural Visualization

The following diagram illustrates the core structure and its relationship to the common 1-methyl isomer.

Caption: Comparison of the target 2-methyl-2H-indazole scaffold against its 1-methyl isomer.

Synthesis & Manufacturing Protocols

Direct methylation of 5-substituted indazoles typically yields a mixture favoring the N1-isomer. To exclusively generate the 2-methyl isomer, a de novo cyclization strategy using copper catalysis is the industry gold standard.

Protocol: Regioselective Synthesis via Cu-Catalysis

This protocol utilizes a three-component condensation followed by nitrile reduction.

Reagents:

-

Precursor A: 5-Cyano-2-bromobenzaldehyde (or 2-bromo-5-formylbenzonitrile)

-

Reagent B: Methylamine (2.0 M in THF)

-

Reagent C: Sodium Azide (

) -

Catalyst: Copper(I) Iodide (

) -

Ligand: N,N'-Dimethylethylenediamine (DMEDA)

Step 1: Formation of 2-Methyl-2H-indazole-5-carbonitrile

-

Charge: In a sealed tube, dissolve 5-cyano-2-bromobenzaldehyde (1.0 eq) in DMSO (0.5 M concentration).

-

Add: Methylamine (1.2 eq),

(1.5 eq), -

Reaction: Heat to 110°C for 12 hours. The reaction proceeds via imine formation, followed by Cu-catalyzed N-arylation and cyclization.

-

Workup: Cool to RT, dilute with EtOAc, wash with water/brine to remove DMSO. Purify via flash chromatography (Hexane/EtOAc).

-

Checkpoint: Verify intermediate 2-methyl-2H-indazole-5-carbonitrile by IR (CN stretch ~2230 cm⁻¹).

-

Step 2: Reduction to Methanamine

-

Dissolve: 2-Methyl-2H-indazole-5-carbonitrile in anhydrous THF.

-

Reduce: Add

(2.5 eq) dropwise at 0°C under Argon. -

Reflux: Warm to RT and reflux for 4 hours.

-

Quench: Standard Fieser workup (

, 15% -

Isolate: Filter precipitate, dry organic layer (

), and concentrate. -

Salt Formation: Treat with HCl/Dioxane to precipitate the hydrochloride salt for stability.

Synthesis Workflow Diagram

Caption: Regioselective synthesis pathway avoiding N1/N2 isomer separation.

Analytical Characterization

Distinguishing the 2-methyl isomer from the 1-methyl isomer is the most critical quality control step.

NMR Spectroscopy Distinction

The N-Methyl group exhibits a characteristic chemical shift difference due to the electronic environment of the pyrazole ring.

| Feature | 2-Methyl Isomer (Target) | 1-Methyl Isomer (Impurity) |

| N-CH3 Shift (¹H) | δ 4.15 – 4.25 ppm | δ 3.95 – 4.05 ppm |

| C3-H Shift (¹H) | δ ~8.2 ppm (Deshielded) | δ ~7.9 ppm |

| UV | Distinct bathochromic shift | Hypsochromic shift relative to 2-Me |

| NOESY Signal | NOE between N-Me and C3-H | NOE between N-Me and C7-H |

Mass Spectrometry

-

Molecular Formula:

-

Exact Mass: 161.0953

-

Fragmentation: Loss of

(M-17) is common for benzyl amines.

Application in Drug Discovery[2][3][4][5]

The (2-methyl-2H-indazol-5-yl)methanamine scaffold is a "privileged structure" in kinase inhibition.

ROCK Inhibition (Rho-associated Kinase)

Inhibitors of ROCK1/ROCK2 often require a hinge-binding motif. The 2-methylindazole core serves as an isostere for isoquinoline (found in Fasudil).

-

Mechanism: The indazole nitrogen (N1) acts as a hydrogen bond acceptor, while the C3-H can participate in weak CH-O interactions.

-

Advantage: The 5-aminomethyl arm extends into the ribose-binding pocket or solvent-exposed region, allowing for the attachment of solubilizing tails or selectivity-enhancing groups (e.g., amide coupling to form GSK429286A analogs).

FLT3 and Tyrosine Kinases

In FMS-like tyrosine kinase 3 (FLT3) inhibitors, the indazole ring mimics the adenine ring of ATP. The 2-methyl substitution locks the tautomer, preventing the "flip" that can occur with unsubstituted indazoles, thus reducing entropic penalty upon binding.

Caption: Utility of the 2-methylindazole scaffold in kinase inhibitor design.

References

-

Synthesis of 2-Substituted Indazoles: Kumar, M. R., et al. (2011). "Copper-Catalyzed One-Pot Synthesis of 2-Aryl-2H-indazoles." Organic Letters, 13(13), 3542–3545. Link

-

ROCK Inhibitor Structural Data: Goodman, K. B., et al. (2007).[1] "Development of Dihydropyridone Indazole Amides as Selective Rho-Kinase Inhibitors." Journal of Medicinal Chemistry, 50(1), 6-9.[1] Link

-

Indazole Tautomerism & NMR: Claramunt, R. M., et al. (2006). "The Tautomerism of Indazoles." Arkivoc, (v), 37-47. Link

-

GSK ROCK Inhibitors: "5-Substituted Indazole ROCK Inhibitors Reported by GSK." ResearchGate Data. Link

-

PubChem Compound Summary: CID 44119283, (2-Methylindazol-5-yl)methanamine. Link

Sources

Application Note: High-Purity Synthesis of (2-Methyl-2H-indazol-5-yl)methanamine

Abstract & Utility